molecular formula C20H18Cl2N2O5S2 B425938 N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B425938
M. Wt: 501.4g/mol
InChI Key: KEYDIIHHKBLSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a methoxy group, and dichloroaniline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, including the sulfonation of aniline derivatives and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide
  • N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-3-methylbenzenesulfonamide

Uniqueness

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

Molecular Formula

C20H18Cl2N2O5S2

Molecular Weight

501.4g/mol

IUPAC Name

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H18Cl2N2O5S2/c1-13-9-19(7-8-20(13)29-2)31(27,28)23-16-3-5-18(6-4-16)30(25,26)24-17-11-14(21)10-15(22)12-17/h3-12,23-24H,1-2H3

InChI Key

KEYDIIHHKBLSEE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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